![molecular formula C14H9Cl3N2O B13697221 N-[(2,3,5-Trichlorophenyl)methyleneamino]benzamide](/img/structure/B13697221.png)
N-[(2,3,5-Trichlorophenyl)methyleneamino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,3,5-Trichlorophenyl)methyleneamino]benzamide is a chemical compound with the molecular formula C14H9Cl3N2O and a molecular weight of 327.59 g/mol . It is known for its unique structure, which includes a benzamide group and a trichlorophenyl group connected by a methyleneamino linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3,5-Trichlorophenyl)methyleneamino]benzamide typically involves the reaction of 2,3,5-trichlorobenzaldehyde with benzohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2,3,5-Trichlorophenyl)methyleneamino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trichlorophenyl group can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
N-[(2,3,5-Trichlorophenyl)methyleneamino]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(2,3,5-Trichlorophenyl)methyleneamino]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence oxidative stress and microbial growth .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(2,3,5-Trichlorophenyl)methyleneamino]benzamide
- N’-[(E)-(2,3,5-trichlorophenyl)methylidene]benzohydrazide
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a trichlorophenyl group and a methyleneamino linkage.
Propiedades
Fórmula molecular |
C14H9Cl3N2O |
|---|---|
Peso molecular |
327.6 g/mol |
Nombre IUPAC |
N-[(2,3,5-trichlorophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H9Cl3N2O/c15-11-6-10(13(17)12(16)7-11)8-18-19-14(20)9-4-2-1-3-5-9/h1-8H,(H,19,20) |
Clave InChI |
IJPYPYOUYGYQIQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NN=CC2=C(C(=CC(=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


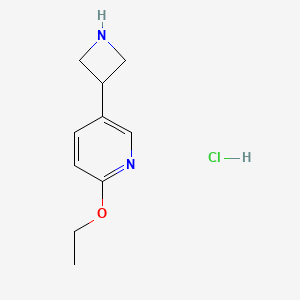
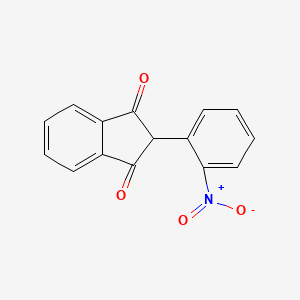

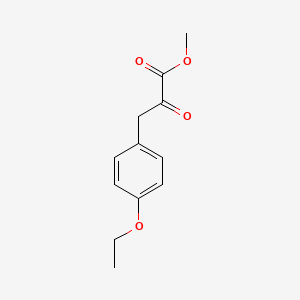
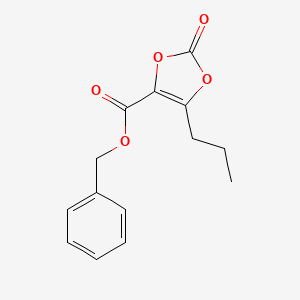
![(2R,3S,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diol](/img/structure/B13697177.png)
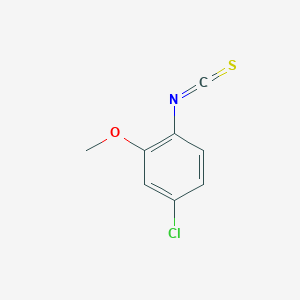
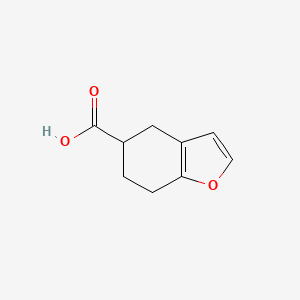


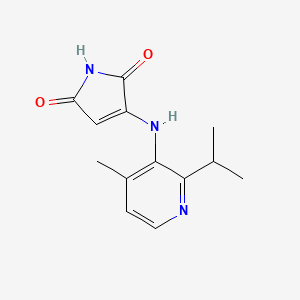
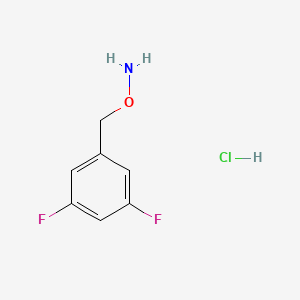
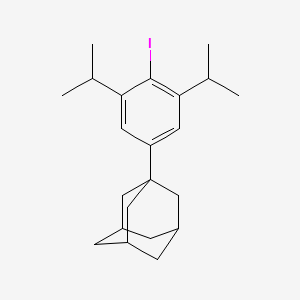
![2-[[1-(3-Bromophenyl)-1H-tetrazol-5-yl]methyl]isoindoline-1,3-dione](/img/structure/B13697205.png)
